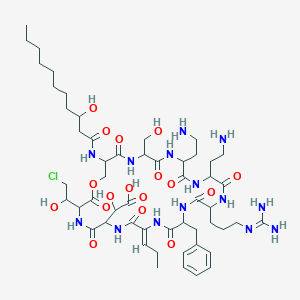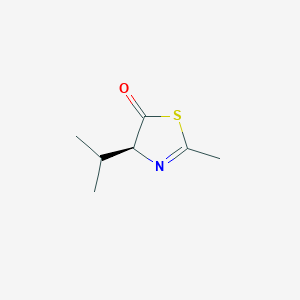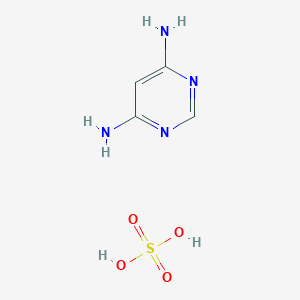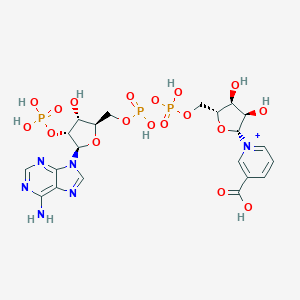![molecular formula C11H13N3 B056075 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole CAS No. 120161-06-0](/img/structure/B56075.png)
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
Synthesis Analysis
Imidazole derivatives, including those structurally related to 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, have been synthesized through various methods. The Debus-Radziszewski imidazole synthesis is a notable method, alongside novel approaches developed for efficient and versatile synthesis of imidazole derivatives, reflecting ongoing interest and innovation in this area (Tran et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical behavior and interaction capabilities. The structural analysis often involves spectroscopic methods and quantum chemistry to understand the electronic configuration, molecular geometry, and potential sites for reactivity (L. Larina, 2023).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives can be highly varied, including functionalization, complexation with metals, and participation in coupling reactions. These reactions underscore the versatility of imidazole derivatives as intermediates in organic synthesis and their potential in medicinal chemistry and material science applications (R. Rossi et al., 2014).
Physical Properties Analysis
The physical properties of imidazole derivatives like 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure, specifically the substituents attached to the imidazole ring and their spatial arrangement (Giovanna Li Petri et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity of protons, and coordination capabilities with metals, define the applications of imidazole derivatives in catalysis, organic synthesis, and as ligands in coordination chemistry. The presence of nitrogen atoms and the ability to participate in hydrogen bonding significantly contribute to these properties (L. Zhilitskaya et al., 2021).
Applications De Recherche Scientifique
Antimicrobial Activity: A study demonstrated the synthesis of novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, which exhibited in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans (Mallemula et al., 2015).
Insulin-like Growth Factor Receptor-1 Inhibition: Another study focused on the modification of the imidazole moiety in 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor receptor-1 (IGF-1R) to improve selectivity and reduce cytochrome P450 (CYP) interactions (Velaparthi et al., 2007).
Synthesis and Structural Analysis: Research includes the synthesis and structural characterization of various derivatives, such as potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, for the preparation of related bis(diimine) ligands (Il’icheva et al., 2017).
Chemosensors for Amino Acids: A study on a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based conjugated polymer demonstrated its potential as a selective chemosensor for metal ions and amino acids, with promising applications due to its fast response time, high selectivity, and sensitivity (Xiang et al., 2013).
Corrosion Inhibition: Benzimidazole derivatives, including 2-(1-((pyrrolidine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, have been studied for their corrosion inhibitive action on N80 steel in hydrochloric acid, showing high efficiency and providing insights into metal-inhibitor interactions (Yadav et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are Tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the TrkA/B/C receptors, and inhibits their activity. This inhibition can lead to a decrease in tumorigenesis and metastatic potential
Biochemical Pathways
The biochemical pathways affected by 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole are those involving TrkA/B/C receptors. These receptors play a crucial role in various cellular processes, including cell proliferation and survival . By inhibiting these receptors, the compound can potentially disrupt these processes, leading to a decrease in tumorigenesis and metastasis .
Result of Action
The molecular and cellular effects of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole’s action primarily involve the inhibition of TrkA/B/C receptors. This inhibition can lead to a decrease in cell proliferation and survival, potentially reducing tumorigenesis and metastasis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWCRIKVVODMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426286 | |
| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
CAS RN |
120161-06-0 | |
| Record name | 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)







![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)